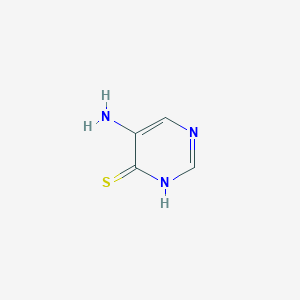

5-Aminopyrimidine-4(1H)-thione

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and drug discovery. nih.gov Its prevalence in nature, from nucleic acids to vitamins like thiamine (B1217682) and riboflavin, underscores its biological importance. Current time information in Bangalore, IN. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged" structure because it can be readily modified at multiple positions (2, 4, 5, and 6) to interact with a wide array of biological targets. nih.gov This structural versatility allows for the development of therapeutic agents for numerous diseases. nih.gov

Pyrimidine thione derivatives, particularly those with the thione group at the 2- or 4-position, are highly valuable intermediates in organic synthesis. nih.govekb.eg These compounds, often synthesized through multicomponent reactions like the Biginelli condensation or by thionation of the corresponding pyrimidinones (B12756618) with reagents such as Lawesson's reagent or phosphorus pentasulfide, serve as versatile building blocks for more complex heterocyclic systems. ekb.egresearchgate.net

The reactivity of the thione group allows for various chemical transformations. A common reaction is S-alkylation, where an alkyl group is attached to the sulfur atom, which can then be used in subsequent cyclization or substitution reactions to create fused ring systems like thiazolo[3,2-a]pyrimidines. nih.govorgsyn.org The synthesis of pyrimidine-thiones can be achieved through the cyclocondensation of compounds like chalcones with thiourea (B124793) in the presence of a base. nih.gov

The introduction of an amino group onto the pyrimidine ring is a critical strategy in chemical design. jocpr.com The amino group acts as a key functional handle that can be readily modified to generate a diverse library of derivatives. mdpi.comsciencepublishinggroup.com For instance, the free amino group of 1-aminopyrimidine derivatives can undergo nucleophilic addition with isothiocyanates to form thiourea derivatives or react with anhydrides and dicarbonyl compounds. sciencepublishinggroup.comasianpubs.org

This functionalization is crucial for tuning the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn influences its biological activity. nih.gov Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine, for example, have been developed as potent and selective A3 adenosine (B11128) receptor antagonists. acs.orgresearchgate.net

Historical Context and Evolution of Research on Pyrimidine-4(1H)-thiones

The study of pyrimidines dates back to the early 19th century. In 1818, the first derivative, alloxan, was isolated by Brugnatelli from the oxidation of uric acid. growingscience.com However, the systematic synthesis of these heterocycles began later. A foundational method for preparing 2-mercaptopyrimidines from 1,3-dicarbonyl compounds and thiourea was first reported by Evans and subsequently refined by other researchers. orgsyn.org

The synthesis of thiouracils, which are close structural relatives of pyrimidine-4(1H)-thiones, also has a long history. The preparation of 2-thiouracil (B1096) was first described in 1901 through the condensation of the sodium salt of formylacetic ester and thiourea. ekb.eg The development of synthetic methods for pyrimidine-thiones evolved to include the use of various starting materials and cyclization strategies. For instance, the reaction of diamines with carbon disulfide has been used to create fused pyrimidine-thione systems. nih.gov Research has expanded from simple synthesis to exploring the conversion reactions of pyrimidine-thiones with various nucleophilic and electrophilic reagents, leading to a vast library of novel heterocyclic compounds with potential applications in medicine and materials science. nih.gov

Structural Features and Tautomerism of 5-Aminopyrimidine-4(1H)-thione

A key feature of this compound is its potential to exist in several tautomeric forms due to proton migration. The two primary types of tautomerism are thione-thiol and amino-imine. nih.govthieme-connect.de

Thione-Thiol Tautomerism : The C=S (thione) group can exist in equilibrium with a C-SH (thiol) group. For related mercaptopyrimidines, studies show that the thione form is generally more stable and predominates in polar solvents, while the aromatic thiol form is favored in nonpolar solvents. jocpr.comresearchgate.net For the parent pyrimidine-4(3H)-thione, the thione (thiolactam) structure is the preferred tautomer. thieme-connect.de

Amino-Imine Tautomerism : The exocyclic amino group can exist in equilibrium with an endocyclic imine. However, for aminopyrimidines, the aromatic amine form is overwhelmingly favored over the non-aromatic imine tautomers. nih.govthieme-connect.de

Considering these established principles, this compound is expected to exist predominantly as the amino-thione tautomer in most conditions.

| Tautomeric Form | Structure | Description |

|---|---|---|

| Amino-Thione |  | The most probable and stable form, featuring an exocyclic amino group and a thione group. This form maintains the aromaticity of the pyrimidine ring in a different conjugation pattern. |

| Amino-Thiol |  | An aromatic tautomer where the proton has migrated from a ring nitrogen to the sulfur atom, forming a thiol group. This form is favored in non-polar environments. |

| Imino-Thione |  | A less stable, non-aromatic tautomer featuring an imine group within the ring and an exocyclic thione group. |

| Imino-Thiol |  | A less stable, non-aromatic tautomer with both an imine and a thiol group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyrimidine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXXVMMOPPBSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 5 Aminopyrimidine 4 1h Thione

Reactions Involving the Thione Group (C=S)

The thione group, with its carbon-sulfur double bond, is a key site for reactivity in 5-Aminopyrimidine-4(1H)-thione. It can exist in tautomeric equilibrium with its thiol form, 5-amino-4-mercaptopyrimidine, which influences its reaction pathways. Reactions typically occur at the sulfur atom, which is a soft nucleophile in its thiol form.

Nucleophilic Addition Reactions

The pyrimidine-thione moiety can react with various nucleophilic reagents. These reactions often proceed via the sulfur atom of the tautomeric thiol form, leading to S-substituted products rather than a direct addition across the C=S double bond. For instance, studies on pyrimidine-thiones have shown they undergo conversion reactions with nucleophiles like epoxides (1,2-epoxy propane, 1,2-epoxy butane) and 4-chloro-1-butanol. nih.gov These reactions are effectively S-alkylation, where the sulfur atom acts as the nucleophile attacking the electrophilic carbon of the reagent. While direct nucleophilic addition to the C=S bond is a fundamental reaction for thiocarbonyls, in the context of heterocyclic thiones, subsequent or alternative reactions like S-alkylation are more commonly documented.

Alkylation and Acylation of Thione

The most prominent reaction of the thione group is alkylation at the sulfur atom (S-alkylation). This transformation is typically achieved by treating the pyrimidine-thione with an alkyl halide in the presence of a base. This reaction proceeds through the more nucleophilic thiolate anion generated in situ. Research on a closely related compound, 5,6-diamino-1-methylthiouracil, demonstrated that reaction with phenacyl bromides under fusion conditions with a few drops of DMF resulted in the formation of S-alkylated pyrimidin-4-one derivatives. nih.gov This highlights the propensity of the sulfur atom to act as a nucleophile. nih.gov

Acylation at the sulfur atom (S-acylation) is also a possible transformation, analogous to S-alkylation. Reagents such as acetyl chloride can react with the thione/thiol group. researchgate.net This would lead to the formation of a thioester derivative, which can be a useful intermediate in further synthetic steps.

Table 1: Examples of S-Alkylation Reactions of Pyrimidine-Thione Derivatives This table is generated based on reactions of analogous pyrimidine-thione structures.

| Reagent | Product Type | Reference |

|---|---|---|

| Phenacyl bromide | 2-((2-Oxo-2-arylethyl)thio)pyrimidin-4(1H)-one | nih.gov |

| 1,2-Epoxy propane | S-(2-hydroxypropyl)pyrimidine derivative | nih.gov |

| 4-Chloro-1-butanol | S-(4-hydroxybutyl)pyrimidine derivative | nih.gov |

Oxidation and Reduction of the Thione Moiety

The thione/thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge between two pyrimidine (B1678525) molecules, yielding a dipyrimidinyl disulfide. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom to form sulfonic acids. smolecule.com

The reduction of the pyrimidine-thione ring system has also been investigated. Controlled reduction of pyrimidin-2(1H)-thiones using metal hydrides like sodium borohydride (B1222165) (NaBH₄) primarily affects the pyrimidine ring itself, leading to dihydro- or tetrahydro-pyrimidine derivatives, rather than reducing the C=S group. rsc.org The use of more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also result in the reduction of other substituents on the ring system. smolecule.comrsc.org

Reactions of the Amino Group (-NH₂)

The exocyclic amino group at the C5 position is another key functional group, behaving as a typical aromatic amine and serving as a nucleophilic center.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of the derivatization of amino-pyrimidines. The synthesis of Schiff bases from aminopyrimidine derivatives is typically achieved by reacting the amino-pyrimidine with a suitable aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst. ajol.inforesearchgate.net

In molecules containing both an amino and a thione group, there can be a competition between condensation at the amino group and alkylation at the thione group when reacting with α-haloketones like phenacyl bromide. nih.gov The reaction conditions can often be tuned to favor one product over the other. nih.gov The formation of Schiff bases from various amino-heterocycles, including pyrimidines, is a widely used method to synthesize new compounds with diverse applications. nih.govnih.govmdpi.com

Table 2: Examples of Schiff Base Formation from Amino-Heterocycles This table is generated based on reactions of analogous amino-pyrimidine and other amino-heterocycle structures.

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted Benzaldehydes | Triazole Schiff Base | mdpi.com |

| Thioxopyrimidines | 4-(4'-n-alkoxybenzoloxy)benzaldehyde | Pyrimidine Schiff Base | researchgate.net |

| 5-Aminotetrazole | Benzaldehyde | Tetrazole Schiff Base | ajol.info |

| 5,6-Diamino-1-methylthiouracil | Phenacyl bromide | Pyrimidine Imine | nih.gov |

Acylation and Sulfonylation of the Amino Group

The nucleophilic amino group can be acylated using acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides. This reaction results in the formation of an amide linkage. For example, the reaction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione with acetyl chloride leads to the corresponding N-acetylated product. researchgate.net Enzymatic methods have also been developed for the regioselective acylation of amino groups on pyrimidine derivatives. nih.gov

Similarly, sulfonylation can be achieved by reacting the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group present in many pharmaceutically important compounds. While specific examples for this compound were not detailed in the provided research, this represents a standard transformation for aromatic amines.

Reactions Leading to Fused Heterocyclic Systems

The strategic location of the amino and thione groups in this compound facilitates its use as a precursor for the synthesis of a diverse range of fused heterocyclic systems. These reactions typically involve the condensation of the pyrimidine derivative with bifunctional reagents, leading to the construction of new rings fused to the pyrimidine core. The reactivity of the molecule allows for the formation of various bicyclic and polycyclic structures, significantly expanding the chemical space accessible from this starting material.

Cyclization and Rearrangement Reactions

Cyclization and rearrangement reactions of this compound and its derivatives are fundamental pathways to construct intricate molecular architectures. These transformations can occur through either intermolecular or intramolecular processes, often yielding fused ring systems with specific regiochemistry.

Formation of Fused Rings (e.g., pyrazolo-, pyrido-, thiazolo-pyrimidines)

The synthesis of fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thiazolo[5,4-d]pyrimidines, often utilizes aminopyrimidine precursors. While direct reactions with this compound are a key area of investigation, many established synthetic routes employ closely related aminopyrimidine derivatives.

Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purines, frequently starts from 5-aminopyrazole derivatives. For instance, the cyclocondensation of 4-cyano- or 4-amido-substituted 5-aminopyrazoles with urea (B33335) can yield pyrazolo[3,4-d]pyrimidines researchgate.net. This highlights a common strategy where the pyrazole (B372694) ring is formed first, followed by the annulation of the pyrimidine ring.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be achieved from 5-acetyl-4-aminopyrimidines. When these precursors are acylated and then heated with a base like sodium methoxide (B1231860) in butanol, they undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives osi.lvbohrium.com. Another approach involves the condensation of 5-amino substituted pyrimidines with compounds like diethyl malonate nih.gov. Three-component reactions involving 6-aminouracils, aromatic aldehydes, and malononitrile (B47326) also serve as an efficient route to this scaffold researchgate.net.

Thiazolo[5,4-d]pyrimidines: The formation of the thiazolo[5,4-d]pyrimidine (B3050601) system can be achieved through various synthetic strategies. One method involves the reaction of 5-amino-6-sulfanylpyrimidine-2,4-diol with arylacetyl chlorides at high temperatures mdpi.com. Another route proceeds via the cyclization of 4-aminopyrimidin-5-yl thiocyanates rsc.org. The reaction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione with various carbonyl compounds also leads to new pyrimidine derivatives which can be precursors to fused systems researchgate.net. The reaction between α-haloketones and pyridine-2(1H)-thiones is a common method for synthesizing the related thieno[2,3-b]pyridines nih.gov.

The following table summarizes representative reactions leading to these fused systems, often starting from related aminopyrimidine precursors.

| Fused System | Starting Material Example | Reagent(s) | Resulting Fused Ring |

| Pyrazolo[3,4-d]pyrimidine | 4-Cyano-5-aminopyrazole | Urea | Pyrazolo[3,4-d]pyrimidinone |

| Pyrido[2,3-d]pyrimidine | 5-Acetyl-4-aminopyrimidine | Carboxylic anhydride, MeONa/BuOH | Pyrido[2,3-d]pyrimidin-5-one |

| Thiazolo[5,4-d]pyrimidine | 5-Amino-6-sulfanylpyrimidine-2,4-diol | Arylacetyl chloride | Thiazolo[5,4-d]pyrimidine-5,7-diol |

Intramolecular Cyclizations

Intramolecular cyclization represents a key strategy for the synthesis of fused heterocyclic systems from appropriately substituted this compound derivatives. This approach involves the formation of a new ring by the reaction of two functional groups within the same molecule. For example, S-alkylation of the thione group with a reagent containing an additional electrophilic site can introduce a side chain capable of cyclizing with the C5-amino group or a ring nitrogen.

A general representation of this process involves the initial S-alkylation of the pyrimidine-4-thione with a bifunctional reagent, such as an α-halo ketone or an α-halo ester. The resulting S-substituted intermediate possesses a side chain with a carbonyl or ester group. Under appropriate conditions, typically involving a base or acid catalyst, the C5-amino group can nucleophilically attack the electrophilic carbon of the side chain, leading to the formation of a five- or six-membered ring fused to the pyrimidine core. The specific nature of the resulting fused ring system is dependent on the structure of the alkylating agent used.

Ring Transformations and Isomerizations

The pyrimidine ring, under certain conditions, can undergo ring transformation reactions, leading to the formation of different heterocyclic systems. A notable example is the conversion of pyrimidines into pyrazoles. This transformation can be achieved by reacting pyrimidine with hydrazine (B178648) at high temperatures researchgate.net. The mechanism is believed to involve a nucleophilic attack by hydrazine on the pyrimidine ring, followed by ring opening and subsequent recyclization to form the more stable pyrazole ring researchgate.net. N-alkylation of the pyrimidine ring can facilitate this transformation under milder conditions researchgate.net.

Furthermore, fused 1,3-thiazine derivatives have been shown to undergo ring transformation into pyrimidine derivatives upon reaction with hydroxylamine (B1172632) hydrochloride researchgate.net. Such transformations highlight the potential for skeletal rearrangements of pyrimidine-based scaffolds to access a wider variety of heterocyclic structures. These reactions often proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

Isomerization reactions are also a key aspect of pyrimidine chemistry. For instance, thione-thiol tautomerism is a well-established phenomenon in 2-thiono-1,3-thiazoline derivatives, where the thione form is generally predominant in both solid and solution states. This equilibrium is crucial as it can influence the reactivity and biological activity of the molecule.

Advanced Spectroscopic and Crystallographic Characterization of 5 Aminopyrimidine 4 1h Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, including 5-aminopyrimidine-4(1H)-thione derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the protons are indicative of their electronic surroundings.

For the parent compound, 5-aminopyrimidine, the protons on the pyrimidine (B1678525) ring typically resonate in the aromatic region of the spectrum. The amino protons (-NH₂) generally appear as a singlet, with a chemical shift that can vary depending on the solvent and concentration. For instance, in some aminopyrimidine derivatives, the amino protons are observed as a singlet in the range of 5.07–5.28 ppm. semanticscholar.org The proton at position 5 (H-5) in certain aminopyrimidines has been reported to appear as a singlet around 7.26–7.60 ppm. semanticscholar.org

Derivatives of this compound would exhibit characteristic signals for the pyrimidine ring protons, the amino group protons, and the N-H proton of the thione tautomer. The exact chemical shifts would be influenced by the nature and position of any substituents on the pyrimidine ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Aminopyrimidine Derivatives

| Compound | Solvent | H-5 (ppm) | Amino (-NH₂) (ppm) | Other Aromatic Protons (ppm) |

| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine | - | 7.59 | 5.14 | 6.5 - 8.0 |

| 2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine | - | 7.60 | 5.07 | 6.5 - 8.0 |

| 2-Amino-6-[3,4-(dimethoxy)phenyl]-4-(furan-2-yl)pyrimidine | - | 7.26 | 5.28 | 6.50 - 7.69 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

In pyrimidine derivatives, the carbon atoms of the heterocyclic ring resonate at characteristic chemical shifts. The presence of a thione group (C=S) is of particular interest. The chemical shift of the C=S carbon in various thiones can be influenced by coordination to a metal ion, often resulting in an upfield shift. researchgate.net For instance, in some metal complexes of thiones, the C-2 resonance of the thione appears upfield by approximately 4 ppm compared to the free ligand. researchgate.net

For this compound derivatives, one would expect to observe distinct signals for the carbon atoms of the pyrimidine ring, including the C-4 carbon which is part of the thione group. The chemical shift of this C-4 carbon would be a key indicator for structural confirmation.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Thione-Containing Heterocycles and Derivatives

| Compound Feature | General Chemical Shift Range (ppm) | Notes |

| C=S in Thiones | ~160 - 210 | Can be influenced by substituents and solvent. |

| Aromatic/Heteroaromatic Carbons | ~100 - 160 | Specific shifts depend on the ring system and substituents. |

| C-2 in Thione Metal Complexes | Upfield shift of ~4 ppm | Compared to the free ligand. researchgate.net |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for elucidating the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For a this compound derivative, COSY would be used to establish the connectivity between the protons on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbons. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities, such as the relationship between protons on the pyrimidine ring and the C=S carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Groups (C=S, N-H, C=O)

The IR spectrum of a this compound derivative would be characterized by absorption bands corresponding to its key functional groups:

C=S (Thione): The C=S stretching vibration is a key diagnostic band for thiones. However, its position can be variable and is often coupled with other vibrations. In many thiosemicarbazones, the C=S stretching vibration appears in the region of 805-830 cm⁻¹, though it can be coupled with other vibrations like N-C-N stretching. researchgate.net

N-H (Amine and Amide/Thioamide): The N-H stretching vibrations of the amino group (-NH₂) typically appear as one or two bands in the region of 3100-3500 cm⁻¹. cabidigitallibrary.org The N-H stretching of the pyrimidine ring (in the thione tautomer) would also fall in this region. For example, in some aminopyrimidine derivatives, bands in the range of 3182-3456 cm⁻¹ are attributed to the free amino group. semanticscholar.org

C=O (Carbonyl): While the primary focus is on the thione, should any derivatives contain a carbonyl group (for instance, in a tautomeric form or as a substituent), its characteristic strong absorption band would be expected in the region of 1650-1800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibration | Characteristic Frequency Range (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | Medium - Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=N (in ring) | Stretching | 1500 - 1650 | Medium - Strong |

| C=C (in ring) | Stretching | 1400 - 1600 | Medium |

| C=S (Thione) | Stretching | 800 - 1400 | Medium - Strong (often coupled) |

| N-H | Bending | 1550 - 1650 | Medium - Strong |

Vibrational Analysis and Tautomeric Studies

This compound can exist in tautomeric forms, primarily the thione and the thiol (5-amino-4-mercaptopyrimidine) forms. IR spectroscopy is a valuable technique for studying this tautomerism. The presence of a distinct C=S stretching band would support the dominance of the thione tautomer in the solid state. Conversely, the appearance of an S-H stretching band (typically weak and in the range of 2500-2600 cm⁻¹) and the absence of a strong C=S band would indicate the presence of the thiol tautomer.

The position and shape of the N-H stretching bands can also provide information about hydrogen bonding, which can influence the tautomeric equilibrium. In polar solvents, the thione form of similar heterocyclic compounds is often more stabilized. researchgate.net A detailed vibrational analysis, often supported by computational calculations, can help to assign the observed IR bands to specific vibrational modes of the different tautomers, thereby providing a deeper understanding of the tautomeric preferences of this compound and its derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of a compound by providing highly accurate mass measurements. This level of precision, typically within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₄H₅N₃S, the theoretical exact mass can be calculated and compared to the experimentally determined value.

Table 1: Theoretical Isotopic Masses for C₄H₅N₃S

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₄¹H₅¹⁴N₃³²S | 127.0259 | 100.00 |

| ¹³C¹²C₃¹H₅¹⁴N₃³²S | 128.0292 | 4.40 |

Data calculated based on IUPAC isotopic abundances.

An experimentally obtained HRMS value that closely matches the theoretical exact mass of the most abundant isotope provides strong evidence for the correct molecular formula.

The molecular ion peak (M⁺) is expected to be observed, and its presence is often accompanied by an M+2 peak of significant intensity due to the natural abundance of the ³⁴S isotope. Common fragmentation pathways for pyrimidinethiones involve the cleavage of the pyrimidine ring and the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN, CS, or radicals such as NH₂. The study of the fragmentation patterns of a series of pyrimidinethiones, thiazolo[3,2-a]pyrimidines, and bis-pyrimidines has shown that the pyrimidine ring is a relatively stable moiety. The fragmentation often begins with the elimination of side functional groups, followed by the breakdown of the heterocyclic ring itself.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Notes |

|---|---|---|

| 127 | [C₄H₅N₃S]⁺ | Molecular Ion (M⁺) |

| 128 | [¹³CC₃H₅N₃S]⁺ | Isotope Peak |

| 129 | [C₄H₅N₃³⁴S]⁺ | M+2 Isotope Peak |

| 100 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 83 | [M - CS]⁺ | Loss of carbon monosulfide |

Predicted fragmentation based on general principles of mass spectrometry and studies on related compounds.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been detailed in the available literature, crystallographic studies of closely related compounds provide significant insight into its likely solid-state conformation. For instance, the crystal structure of 4,6-diaminopyrimidine-2(1H)-thione reveals a planar pyrimidine ring. It is highly probable that the pyrimidine ring in this compound also adopts a planar or near-planar conformation. The thione group (C=S) and the amino group (-NH₂) would be substituents on this core structure. The tautomeric form, 5-amino-4-mercaptopyrimidine, could also exist in the solid state, and its presence would be unambiguously determined by the location of the hydrogen atom on either the nitrogen or sulfur atom.

The crystal packing of aminopyrimidine and pyrimidinethione derivatives is typically dominated by a network of intermolecular interactions. Hydrogen bonding is a particularly important feature, with the amino group (-NH₂) and the N-H of the pyrimidine ring acting as hydrogen bond donors, and the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thione group serving as hydrogen bond acceptors.

In the crystal structure of 4,6-diaminopyrimidine-2(1H)-thione hemihydrate, an extensive three-dimensional hydrogen-bonded framework is observed, involving N-H···N, N-H···S, N-H···O, and O-H···S interactions nih.gov. It is expected that this compound would also exhibit a robust network of N-H···S and N-H···N hydrogen bonds, leading to the formation of supramolecular assemblies such as dimers, chains, or sheets.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis provides an empirical formula which can be compared to the theoretical composition to verify the purity of the synthesized compound. For this compound (C₄H₅N₃S), the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 37.79 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.96 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 33.05 |

| Sulfur | S | 32.06 | 1 | 32.06 | 25.22 |

| Total | | | | 127.165 | 100.00 |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the successful synthesis and purity of the target compound.

Computational and Theoretical Studies of 5 Aminopyrimidine 4 1h Thione

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental properties of 5-Aminopyrimidine-4(1H)-thione at the atomic level. These calculations provide a detailed picture of the molecule's geometry, electronic structure, and predicted spectroscopic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on related tetrahydropyrimidinone and thione derivatives using DFT at the B3LYP/6-31G* level have shown that the six-membered ring can adopt a twisted boat conformation. brieflands.com In such conformations, substituents on the ring may occupy pseudo-axial or pseudo-equatorial positions. For this compound, conformational analysis would explore the rotational barriers around the C5-NH2 bond and the potential for different ring puckering conformations. The planarity of the pyrimidine (B1678525) ring is a key factor, with deviations measured by improper dihedral angles. brieflands.com For instance, in a study of related compounds, the C2-N3-C5-C6 improper dihedral angle was used as an indicator of the degree of twisting of the tetrahydropyrimidine (B8763341) ring. brieflands.com

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Ring from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 |

| N1-C6 | 1.33 | C2-N3-C4 |

| C6-C5 | 1.40 | N3-C4-C5 |

| C5-C4 | 1.39 | C4-C5-C6 |

| C4-N3 | 1.33 | C5-C6-N1 |

| N3-C2 | 1.34 | C6-N1-C2 |

Note: The data in this table is illustrative and based on general findings for pyrimidine rings in related computational studies. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density (charge distribution).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the electrostatic potential and the location of electrophilic and nucleophilic sites. For this compound, the nitrogen and sulfur atoms are expected to carry partial negative charges, making them potential sites for electrophilic attack, while the hydrogen atoms of the amino group and the N-H bond would likely have partial positive charges.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Pyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is representative and derived from computational studies on analogous pyrimidine systems. Specific values for this compound would need to be calculated directly.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions are valuable for assigning experimental NMR spectra and can help in the identification of different isomers or tautomers in solution. nih.gov Studies on aminopyrimidine derivatives have shown that the chemical shifts are sensitive to the electronic environment of the nuclei. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. These theoretical spectra can aid in the assignment of experimental IR bands to specific vibrational modes, such as N-H stretching of the amino group, C=S stretching of the thione group, and various ring vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mahendrapublications.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netmdpi.com For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

Table 3: Predicted Spectroscopic Data for a Hypothetical this compound based on Analogous Systems

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - NH₂ | ~6.0-7.0 |

| ¹³C NMR | Chemical Shift (ppm) - C=S | ~170-180 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | ~3300-3500 |

| IR | Vibrational Frequency (cm⁻¹) - C=S stretch | ~1100-1200 |

| UV-Vis | λmax (nm) | ~250-350 |

Note: These values are estimations based on computational studies of similar functional groups and heterocyclic systems and are not specific calculated values for this compound.

Molecular Docking and Ligand-Target Interaction Studies (Mechanism-focused)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. These studies are crucial for understanding the potential biological activity of a compound and its mechanism of action at the molecular level.

Modeling of Binding Modes with Biological Macromolecules

Molecular docking simulations can model the binding mode of this compound within the active site of a biological target. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity.

Studies on pyrimidine derivatives have demonstrated their ability to bind to various enzymes and receptors. nih.gov For instance, in the context of kinase inhibition, the pyrimidine scaffold often forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov The amino group at the 5-position and the thione group at the 4-position of this compound can act as hydrogen bond donors and acceptors, respectively, playing a crucial role in its interaction with amino acid residues in a binding site.

Prediction of Interaction Energies and Hydrogen Bonding Networks

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value typically indicates a stronger interaction. These calculations help in ranking potential ligands and prioritizing them for further experimental testing.

A critical aspect of ligand-target interaction is the formation of hydrogen bonds. Docking studies can visualize and analyze the hydrogen bonding network between the ligand and the macromolecule. For this compound, the amino group (N-H) and the thione group (C=S) are key functional groups for forming hydrogen bonds with polar residues such as serine, threonine, aspartate, and asparagine in a protein's active site. nih.gov The formation of these hydrogen bonds is often a determining factor for the stability of the ligand-target complex and the biological activity of the compound. nih.gov

Table 4: Representative Molecular Docking Results for a Pyrimidine-based Inhibitor with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Donors | Amino group (N-H) |

| Hydrogen Bond Acceptors | Thione group (S), Ring Nitrogens |

| Key Interacting Residues | ASP, LYS, SER |

Note: This table presents illustrative data based on docking studies of analogous pyrimidine compounds and does not represent specific results for this compound.

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Computational and theoretical studies are instrumental in elucidating the structure-activity relationships (SAR) of heterocyclic compounds. For this compound, theoretical SAR focuses on understanding how structural modifications influence the molecule's intrinsic chemical properties and potential for molecular interactions, rather than its biological efficacy. These studies employ quantum chemical calculations and molecular modeling to predict the behavior of the molecule and its derivatives.

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of the this compound scaffold is governed by the electronic properties of the pyrimidine ring and its substituents. The amino group at the C5 position acts as an electron-donating group, increasing the electron density of the ring system. Conversely, the thione group at the C4 position is electron-withdrawing. This interplay of functional groups creates a distinct electronic landscape that can be modulated by further substitutions. Computational chemistry techniques, such as Density Functional Theory (DFT), are powerful tools for predicting how these modifications will alter the molecule's reactivity. zsmu.edu.uaeuropub.co.uk

Key theoretical descriptors used to rationalize and predict chemical reactivity include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will react. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com Modifying the scaffold with electron-donating groups (EDGs) is predicted to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. In contrast, adding electron-withdrawing groups (EWGs) would lower the LUMO energy, enhancing its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this compound, negative potential is expected around the thione sulfur and the ring nitrogen atoms, while the amino protons would exhibit positive potential.

Atomic Charges: Calculation of the net atomic charges helps to quantify the electron distribution and identify reactive sites within the molecule.

These computational approaches allow for the systematic in silico design of derivatives with tailored reactivity profiles. By strategically placing different functional groups at various positions on the pyrimidine ring, it is theoretically possible to fine-tune the electronic characteristics of the parent molecule for specific chemical applications.

| Modification Position | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Impact on Overall Reactivity |

|---|---|---|---|---|

| C2 | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Increase | Slight Increase | Enhanced susceptibility to electrophiles |

| C2 | Electron-Withdrawing Group (e.g., -CF₃, -NO₂) | Decrease | Decrease | Enhanced susceptibility to nucleophiles |

| C6 | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Increase | Slight Increase | Enhanced susceptibility to electrophiles |

| C6 | Electron-Withdrawing Group (e.g., -CN, -Cl) | Decrease | Decrease | Enhanced susceptibility to nucleophiles |

| N1 or N3 | Alkylation (e.g., -CH₃) | Slight Increase | Slight Increase | Modulation of H-bonding capacity and solubility |

| C5-Amino Group | Acylation (e.g., -COCH₃) | Significant Decrease | Decrease | Reduced electron-donating effect, increased susceptibility to nucleophiles at the ring |

Pharmacophore Development (Focus on scaffold, not clinical efficacy)

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to engage in specific non-covalent interactions. The development of a pharmacophore model for the this compound scaffold is based on the inherent chemical features of the molecule itself, independent of any specific biological target. Such a model outlines the potential interaction points of the scaffold. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on other pyrimidine derivatives have shown that features like steric, electrostatic, hydrophobic, and hydrogen bonding fields are key to their interactions. mdpi.com

The this compound scaffold presents several key pharmacophoric features:

Hydrogen Bond Donors (HBD): The primary amino group (-NH₂) at the C5 position and the N1-H group are significant hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The sulfur atom of the thione group (C=S) is a strong hydrogen bond acceptor. The ring nitrogen at the N3 position also functions as a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The pyrimidine ring itself constitutes a planar, aromatic system that can participate in hydrophobic interactions or π-π stacking with other aromatic systems.

These features can be mapped in three-dimensional space to create a theoretical pharmacophore model. This model serves as a blueprint of the molecule's potential interaction capabilities, highlighting its capacity to form multiple hydrogen bonds and engage in hydrophobic contacts. The spatial arrangement of these donors, acceptors, and hydrophobic regions is a defining characteristic of the scaffold.

| Pharmacophoric Feature | Location on Scaffold | Potential Role in Molecular Interactions |

|---|---|---|

| Hydrogen Bond Donor (HBD) 1 | Amino group (-NH₂) at C5 | Donating a hydrogen atom to form a hydrogen bond with an acceptor atom (e.g., Oxygen, Nitrogen). |

| Hydrogen Bond Donor (HBD) 2 | Amine proton at N1 (-NH) | Donating a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) 1 | Thione sulfur atom (C=S) at C4 | Accepting a hydrogen atom from a donor group to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) 2 | Ring nitrogen atom at N3 | Accepting a hydrogen atom from a donor group to form a hydrogen bond. |

| Aromatic Ring (AR) / Hydrophobic Feature (HY) | The pyrimidine ring | Participating in π-π stacking or hydrophobic interactions. |

Applications of 5 Aminopyrimidine 4 1h Thione in Chemical Research

Building Blocks in Organic Synthesis

5-Aminopyrimidine-4(1H)-thione is a versatile heterocyclic compound that serves as a valuable building block in the field of organic synthesis. Its unique structural framework, featuring multiple reactive sites, allows for the construction of a diverse array of more complex molecules. The presence of an amino group, a thione moiety, and the pyrimidine (B1678525) ring itself provides chemists with several avenues for chemical modification and elaboration.

Precursors for Complex Heterocyclic Systems

The multifactorial reactivity of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino group at the 5-position and the thione at the 4-position, along with the ring nitrogens, can participate in a variety of cyclization and cycloaddition reactions. These reactions are instrumental in constructing bicyclic and polycyclic systems that are of significant interest in medicinal chemistry and materials science.

For instance, 5,6-diaminouracils and their thiouracil analogs, which share a similar structural motif with this compound, are pivotal in the synthesis of valuable heterocycles with pronounced medicinal activity scispace.com. These precursors can be utilized to synthesize complex molecules such as pteridines, which have important applications in both medicine and biotechnology scispace.com. The synthetic strategies often involve condensation reactions where the amino groups of the pyrimidine ring react with bielectrophilic reagents to form a new fused ring.

The general reactivity of aminopyrazoles, which are analogous to aminopyrimidines, highlights the utility of the amino group in forming fused azine systems. In these reactions, the 5-amino group acts as a nucleophile, attacking electrophilic centers to initiate cyclization researchgate.net. A similar reactivity pattern is expected for this compound, enabling its use in the synthesis of pyrimido[4,5-d]pyrimidines, pyrimido[4,5-b]pyridines, and other related fused heterocyclic systems.

A summary of representative heterocyclic systems synthesized from aminopyrimidine precursors is presented in the table below.

| Precursor Type | Reagents | Fused Heterocyclic System | Reference |

| 5,6-Diaminouracils/thiouracils | α-Bromoacetophenones | Pteridines | scispace.com |

| 5-Aminopyrazoles | Bielectrophiles | Pyrazoloazines | researchgate.net |

| 4-Aminonicotinonitrile | Urea (B33335)/Thiourea (B124793) | Pyrimido[5,4-c] scispace.comnist.govnaphthyridines | nih.gov |

Role in Combinatorial Chemistry and Library Synthesis

The structural attributes of this compound make it a highly suitable scaffold for combinatorial chemistry and the synthesis of compound libraries. Combinatorial chemistry aims to rapidly generate a large number of structurally related molecules, which can then be screened for biological activity. The ability to introduce diverse substituents at multiple positions on the this compound core is a key advantage in this context.

The amino group and the thione moiety can be readily functionalized, allowing for the attachment of a wide variety of chemical appendages. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the thione can undergo S-alkylation or be converted to other functional groups. This multi-point functionalization capability enables the creation of large and diverse libraries of compounds from a single, readily accessible starting material.

Research in the area of pyrimidine-based small molecules has demonstrated the utility of combinatorial and parallel synthesis strategies to generate libraries of condensed pyrimidine-thiones for antitumor activity screening nih.govnih.gov. These approaches often involve one-pot reaction strategies, which further enhance the efficiency of library synthesis nih.govnih.gov. The ability to rapidly create a multitude of analogs allows for a systematic exploration of the structure-activity relationships (SAR), which is crucial for the development of new therapeutic agents.

The following table provides examples of how the this compound scaffold can be utilized in library synthesis.

| Scaffold Position | Potential Modification | Resulting Functionality |

| 5-Amino Group | Acylation, Alkylation, Schiff Base Formation | Amides, Secondary/Tertiary Amines, Imines |

| 4-Thione Group | S-Alkylation, Oxidation | Thioethers, Sulfoxides, Sulfones |

| Pyrimidine Ring | Substitution Reactions | Introduction of various substituents |

Ligands in Coordination Chemistry

The thione and amino functionalities of this compound, along with the nitrogen atoms of the pyrimidine ring, make it an excellent ligand for the coordination of metal ions. The ability of this molecule to act as a chelating agent, binding to a metal center through multiple donor atoms, leads to the formation of stable metal complexes with interesting structural and electronic properties.

Synthesis of Metal Complexes with Pyrimidine Thione Ligands

The synthesis of metal complexes with pyrimidine thione ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be varied to control the formation of the desired complex. A variety of metal ions from the transition series and main groups have been successfully incorporated into complexes with pyrimidine thione-type ligands.

For example, a range of new metal complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, a related ligand, have been synthesized with metals such as Molybdenum (Mo), Tungsten (W), Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), Palladium (Pd), Rhenium (Re), and Uranium (U). The synthesis of these complexes often involves refluxing a solution of the ligand and the metal salt, leading to the precipitation of the metal complex.

The following table summarizes the synthesis of some representative metal complexes with a pyrimidine thione derivative.

| Metal Salt | Ligand | Resulting Complex |

| (NH4)2[MoO4] | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | [Mo2O5L2(H2O)2]·H2O |

| RuCl3·3H2O | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | [RuL2(H2O)2]·H2O |

| RhCl3·3H2O | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | [RhL3]·2H2O |

| PdCl2 | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | [PdL2]·2H2O |

Investigation of Coordination Modes and Geometries

The coordination mode of this compound and its derivatives can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. These ligands can act as monodentate, bidentate, or bridging ligands. In many cases, they behave as bidentate chelating agents, coordinating to the metal center through the sulfur atom of the thione group and a nitrogen atom from either the amino group or the pyrimidine ring.

In the case of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the ligand was found to be in its thione form and to act as a bidentate chelate, coordinating through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. This chelation leads to the formation of stable five- or six-membered rings.

The coordination of the ligand to the metal ion results in specific coordination geometries around the metal center. Common geometries observed for metal complexes of pyrimidine thione ligands include octahedral and square planar. For instance, in a series of complexes with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the metal ions were found to have octahedral coordination geometries in most cases, while the Palladium complexes exhibited a square planar geometry.

The table below outlines the observed coordination geometries for some metal complexes with a pyrimidine thione derivative.

| Metal Ion | Coordination Geometry |

| Mo(V), W(V) | Octahedral |

| Ru(II) | Octahedral |

| Rh(III), Ir(III) | Octahedral |

| Pd(II) | Square Planar |

Optical and Electronic Properties of Complexes

The formation of metal complexes with this compound can significantly alter the optical and electronic properties of both the ligand and the metal ion. These properties are often investigated using spectroscopic techniques such as UV-Visible and infrared spectroscopy.

The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and the charge-transfer transitions between the metal and the ligand. These spectra can be used to determine the coordination geometry of the metal ion and to understand the nature of the metal-ligand bonding. The UV-Visible spectra of complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione have been used to assign the coordination geometries of the metal ions.

Infrared spectroscopy is a powerful tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S and N-H stretching modes upon coordination can indicate the involvement of the thione and amino groups in bonding to the metal ion. For instance, a shift in the C=S stretching frequency to a lower wavenumber is often indicative of coordination through the sulfur atom.

While detailed photophysical data for complexes of this compound itself are not extensively reported in the provided context, the study of related pyrimidine thione complexes lays the groundwork for understanding their potential in applications such as sensing, catalysis, and materials science, where the optical and electronic properties are of key importance.

Advanced Materials Science (Excluding Clinical Materials)

The unique electronic and structural characteristics of the this compound scaffold and its derivatives make them valuable components in the development of advanced materials. The inherent properties of the pyrimidine ring, combined with the thione and amino functional groups, give rise to interesting photophysical and nonlinear optical behaviors that are actively being explored for various non-clinical applications in materials science.

Photoluminescent Properties of Pyrimidine Thione Derivatives

Derivatives of pyrimidine thiones are recognized for their potential in photoluminescent materials. The fluorescence characteristics of these compounds are influenced by the nature of substituents on the pyrimidine core. For instance, some pyrimidine-based boron complexes exhibit fluorescence quantum yields that are higher in the solid state than in solution, a desirable property for certain optical devices. nih.gov Specifically, novel fluorescent mono- and bisboron complexes with pyrimidine bearing β-iminoenolate ligands have been synthesized, and their fluorescence properties have been studied. nih.gov

A phenomenon known as aggregation-induced emission (AIE) has been observed in some pyrimidine derivatives, where the molecules are non-luminescent in dilute solutions but become highly emissive upon aggregation. researchgate.net This effect is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways. researchgate.net For example, 5-(benzylidene)pyrimidine-2,4,6-triones demonstrate AIE characteristics and can be used as fluorescent probes. researchgate.net Similarly, AIE systems based on the thieno[2,3-d]pyrimidine moiety have been synthesized, which show weak emission in a DMSO solution but strong solid-state fluorescence. researchgate.net

The solid-state fluorescence of pyrimidine derivatives is a key area of research. For example, 2-aminobenzo nih.govnih.govthieno[3,2-d]pyrimidine 5,5-dioxides have been synthesized and shown to be fluorescent in the solid state. researchgate.net Among these, the derivative with an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring displayed the strongest solid-state fluorescence. researchgate.net The emission properties of these compounds can be quantitatively analyzed using ab initio quantum-chemical calculations. researchgate.net

| Compound Class | Photoluminescent Property | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-based mono- and bisboron complexes | Solid-state fluorescence | Higher fluorescence quantum yield in solid state compared to solution. | nih.gov |

| 5-(Benzylidene)pyrimidine-2,4,6-triones | Aggregation-Induced Emission (AIE) | Weakly luminescent in dilute solutions, highly emissive in aggregate states. | researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | Aggregation-Induced Emission (AIE) | Exhibit weak emission in DMSO solution but strong solid-state fluorescence. | researchgate.net |

| 2-Aminobenzo nih.govnih.govthieno[3,2-d]pyrimidine 5,5-dioxides | Solid-state fluorescence | Substituents on the pyrimidine ring influence the intensity of solid-state fluorescence. | researchgate.net |

Nonlinear Optical (NLO) Materials

The pyrimidine scaffold is a component in the design of nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. nih.gov The electron-deficient nature of the pyrimidine core makes it an ideal building block for creating "push-pull" molecules that can lead to significant NLO effects. nih.gov NLO materials can manipulate the properties of light, and their applications include optical data processing and storage. nih.gov

Research into pyrimidine derivatives has shown their potential for NLO applications. For instance, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has been investigated for its NLO properties. nih.govrsc.org This compound exhibited a third-order nonlinear susceptibility (χ³) that was found to be superior to that of known chalcone derivatives, indicating its promise for optical and photonic applications. nih.govrsc.org The enhancement of NLO behavior in the crystalline environment was demonstrated through an iterative electrostatic embedding method. nih.govrsc.org

Second-harmonic generation (SHG) is a key NLO phenomenon where a material converts incident laser light of a certain frequency to light with twice that frequency. This effect is only possible in materials that lack inversion symmetry. rsc.org Studies on aminothiophene-based molecular microcrystals have shown that chemical tuning can significantly enhance SHG efficiency. figshare.com By substituting different groups on the molecule, the hyperpolarizability of the microcrystal can be increased, leading to a much stronger SHG response. figshare.com For example, the substitution of a donor methyl group with a neutral hydrogen or an acceptor chlorine atom in substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines resulted in a roughly 400-fold increase in SHG efficiency. figshare.com

| Compound/Material | NLO Property Investigated | Key Findings | Reference |

|---|---|---|---|

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Third-order nonlinear susceptibility (χ³) | Exhibited a χ³ superior to known chalcone derivatives. | nih.govrsc.org |

| Substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines | Second Harmonic Generation (SHG) | Chemical substitution led to a ~400-fold increase in SHG efficiency due to a 70% growth in hyperpolarizability. | figshare.com |

| 2-amino-3-nitropyridinium halides | Second Harmonic Generation (SHG) | Showed large enhancement of NLO activities, with SHG efficiencies up to 15 times that of KDP. | rsc.org |

Scaffolds for Chemical Probe and Tool Development (Non-Clinical Focus)

The this compound scaffold is a versatile platform for the development of chemical probes and molecular tools. These tools are instrumental in basic research for dissecting complex biological processes. The focus here is on the design and mechanistic understanding of these molecules, rather than their therapeutic potential.

Design of Molecules for Investigating Biological Pathways

The design of molecules based on the pyrimidine scaffold allows for the systematic investigation of biological pathways. By modifying the core structure with various functional groups, researchers can create chemical probes that interact with specific biological targets, such as enzymes or receptors. This approach provides valuable insights into the roles these targets play in cellular signaling and metabolism.

For example, pyrimidine-2-thione derivatives have been synthesized and studied to understand their interactions with signaling pathways like the RAS/PI3K/Akt/JNK pathway. nih.gov In one study, a series of pyrimidine-2-thione derivatives were designed to probe their ability to inhibit the H-RAS-GTP active form protein. nih.gov The design process involved incorporating different heterocycles, such as pyrazoline and phenyl pyrazoline, into the pyrimidine-2-thione structure. nih.gov In silico modeling was used to predict the binding of these newly designed molecules to the target protein, providing a rational basis for their synthesis and subsequent in vitro evaluation. nih.gov Such studies contribute to a deeper understanding of the molecular interactions that govern these critical cellular pathways.

The thieno[3,2-d]pyrimidine scaffold has also been employed in the design of molecules targeting tubulin, a key component of the cytoskeleton. nih.gov By developing inhibitors that bind to the colchicine-binding site of tubulin, researchers can investigate the dynamics of microtubule assembly and its role in cellular processes like mitosis and cell migration. nih.gov The design of these molecules is often guided by X-ray crystallography of lead compounds in complex with the target protein, allowing for the rational design of new analogs with improved properties for probing biological function. nih.gov

Enzyme Inhibitor Design (Focus on mechanistic insights, not efficacy)

The this compound core is a valuable starting point for the design of enzyme inhibitors. The focus of this research is to gain mechanistic insights into how these molecules interact with their enzyme targets, rather than to assess their therapeutic effectiveness. This includes understanding the structure-activity relationships (SAR) and the specific molecular interactions that lead to inhibition.

Molecular docking and other computational methods are key tools in the design of these inhibitors. For instance, in the design of pyrimidine-2-thione derivatives as potential inhibitors of the H-RAS-GTP active form, molecular docking was used to simulate the binding of the compounds to the target protein. nih.gov This provided insights into the binding energy and the specific interactions between the inhibitor and the protein's active site. nih.gov

The SAR of pyrimidine derivatives has been explored for various enzymes. For example, in a study of 6-amino-2-thio-3H-pyrimidin-4-one derivatives as platelet aggregation inhibitors, it was found that steric parameters of substituents on the phenyl ring were more relevant than electronic characteristics for their inhibitory activity. nih.gov Such insights are crucial for understanding the molecular basis of inhibition.

In another example, the inhibitory effects of pyrimidine and its derivatives on the enzyme glutathione reductase were investigated. juniperpublishers.com By comparing the inhibitory potential of different derivatives, researchers can determine which functional groups are important for binding and inhibition. juniperpublishers.com Lineweaver-Burk plots can be used to determine the type of inhibition (e.g., competitive, noncompetitive), providing further mechanistic details. juniperpublishers.com

| Enzyme Target | Pyrimidine Derivative Class | Mechanistic Insight | Reference |

|---|---|---|---|

| H-RAS-GTP active form | Pyrimidine-2-thione derivatives | In silico docking revealed binding energies and interactions with the target protein. | nih.gov |

| Tubulin (Colchicine-binding site) | Thieno[3,2-d]pyrimidine derivatives | X-ray crystallography of inhibitor-tubulin complexes elucidated the binding mode. | nih.gov |

| Platelet Aggregation (target not specified) | 6-Amino-2-thio-3H-pyrimidin-4-one derivatives | Structure-activity relationship studies indicated that steric parameters are more important than electronic effects for inhibition. | nih.gov |

| Glutathione Reductase | Pyrimidine derivatives | Lineweaver-Burk plots were used to determine inhibition types and Kᵢ values. | juniperpublishers.com |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of organic chemistry. However, the development of novel, efficient, and sustainable synthetic routes to 5-Aminopyrimidine-4(1H)-thione and its analogues remains a critical area for future research. Current synthetic strategies often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts should focus on the development of more atom-economical and environmentally benign methodologies.

One promising avenue is the exploration of one-pot, multi-component reactions that can construct the pyrimidine core and introduce the desired functionalities in a single synthetic operation. For instance, a non-Biginelli-type approach could be adapted to synthesize functionalized pyrimidine-2(1H)-thiones rsc.org. Furthermore, the use of microwave-assisted organic synthesis could significantly reduce reaction times and improve yields, offering a more sustainable alternative to conventional heating methods. The development of catalytic methods, potentially utilizing transition metals or organocatalysts, could also provide more efficient and selective access to this class of compounds.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High atom economy, reduced waste, simplified purification | Design of novel reaction cascades |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Optimization of reaction parameters |

| Catalytic Methods | High selectivity, lower catalyst loading, milder conditions | Development of novel catalysts |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay of its amino and thione functional groups. While some reactions of similar pyrimidine-thiones, such as oxidation of the thiol group and nucleophilic substitution at the amino group, are known, a comprehensive exploration of the reactivity of this specific compound is yet to be undertaken smolecule.com.

Future research should aim to uncover novel reactivity patterns. For instance, the thione group could participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. The amino group, in conjunction with the adjacent pyrimidine ring, could exhibit unique directing effects in electrophilic aromatic substitution reactions. Furthermore, the tautomeric relationship between the thione and thiol forms of the molecule presents an opportunity to explore differential reactivity, potentially leading to the selective synthesis of S-alkylated or N-alkylated derivatives. A deeper understanding of these reactivity patterns will be crucial for the derivatization of this compound and the generation of compound libraries for biological screening.

Advanced Computational Modeling and Design

In recent years, computational chemistry has emerged as a powerful tool in the design and development of new molecules with desired properties. In the context of this compound, advanced computational modeling can provide invaluable insights into its electronic structure, reactivity, and potential biological activity.

Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to predict the outcomes of chemical reactions and to understand the mechanisms of potential catalytic cycles involving this compound. Molecular docking and virtual screening techniques can be employed to identify potential biological targets and to design novel derivatives with enhanced activity. For example, in silico studies have been successfully used to predict the pharmacological properties of 4-aminopyrimidine-5-carbonitriles, a related class of compounds csic.es. Such computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity | Understanding of reaction pathways, design of more efficient syntheses |

| Molecular Docking | Identification of potential biological targets | Prediction of binding affinities and modes |

| Virtual Screening | High-throughput screening of virtual compound libraries | Identification of lead compounds for further development |

Integration into Emerging Fields of Chemistry

The unique structural features of this compound make it an attractive candidate for integration into various emerging fields of chemistry, including supramolecular chemistry and catalysis.

In the realm of supramolecular chemistry, the presence of hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens and thione sulfur) suggests that this molecule could be a versatile building block for the construction of self-assembling systems. These could include supramolecular polymers, gels, or discrete molecular cages with potential applications in materials science and drug delivery.

In the field of catalysis, the thione group could act as a ligand for transition metals, leading to the formation of novel coordination complexes with catalytic activity. The pyrimidine core can be readily functionalized, allowing for the fine-tuning of the electronic and steric properties of the resulting catalysts. For instance, pyrimidine-based compounds have been explored as scaffolds for hybrid catalysts acs.org. The development of catalysts based on this compound could open up new avenues for efficient and selective chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Aminopyrimidine-4(1H)-thione, and how are impurities minimized?

- Methodology : Synthesis often involves cyclocondensation reactions, such as reacting thiourea derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, pyrimidine-thiones can be synthesized via reduction of mercapto precursors in ethanol with careful pH control to avoid over-oxidation . Purification typically employs recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel. Impurity profiles are monitored via HPLC-MS and elemental analysis.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a diffractometer (e.g., XtaLAB Synergy) with Mo/Kα radiation (λ = 0.71073 Å). Absorption corrections are applied using CrysAlisPro . Structure solution employs direct methods (SHELXT), followed by full-matrix least-squares refinement (SHELXL) . Hydrogen atoms are located via Fourier difference maps and refined isotropically. Final R-factors (e.g., R₁ < 0.05) validate accuracy.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies tautomeric forms (e.g., thione vs. thiol) via shifts at δ ~13 ppm (N–H) and ~160 ppm (C=S).

- FT-IR : Bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N–H) confirm functional groups.

- UV-Vis : π→π* transitions (λ ~260–280 nm) assess conjugation in the pyrimidine ring .

Advanced Research Questions

Q. How can intermolecular interactions in this compound crystals guide co-crystal design for enhanced solubility?

- Methodology : Analyze hydrogen-bonding motifs (N–H⋯N/S, C–H⋯S) and π-stacking via Hirshfeld surface analysis (CrystalExplorer). For example, N–H⋯N interactions (2.8–3.0 Å) dominate packing in pyrimidine-thiones . Co-crystal screening with carboxylic acids (e.g., succinic acid) leverages these interactions. Solubility is quantified via phase-solubility diagrams in PBS (pH 7.4) .

Q. How do tautomeric equilibria (thione ↔ thiol) affect the reactivity of this compound in nucleophilic substitutions?

- Methodology : Use DFT calculations (Gaussian 09) to model tautomer stability. Experimental validation includes:

- Kinetic Studies : Monitor alkylation rates (e.g., with methyl iodide) in DMSO via ¹H NMR. Thiol forms react faster due to higher nucleophilicity.

- pH Dependence : Adjust pH (2–12) to shift equilibrium; thiolate forms dominate at pH > pKa (~8.5) .